molecular formula C22H20N4O2S B3213187 N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide CAS No. 1112338-50-7

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide

Cat. No. B3213187
CAS RN: 1112338-50-7
M. Wt: 404.5
InChI Key: OGLMRHWMCKJLFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide, also known as BDA-410, is a small molecule inhibitor that has gained attention for its potential applications in cancer research. BDA-410 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of other proteins. By inhibiting HSP90, N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide disrupts the function of multiple signaling pathways that are important for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide has been shown to have other biochemical and physiological effects. For example, N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide has been shown to inhibit the growth of malaria parasites and to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide in lab experiments is that it has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide is that it has poor solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide. Another area of interest is the investigation of the potential applications of N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, further research is needed to better understand the mechanisms underlying the effects of N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide on malaria parasites and inflammation.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide may have potential applications in cancer treatment.

properties

IUPAC Name

N-(2-ethylphenyl)-2-[3-(3-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-3-15-8-4-5-10-17(15)24-18(27)12-26-13-23-20-19(25-29-21(20)22(26)28)16-9-6-7-14(2)11-16/h4-11,13H,3,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLMRHWMCKJLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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